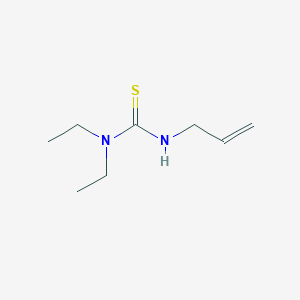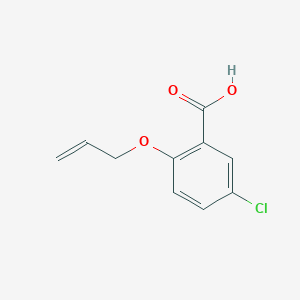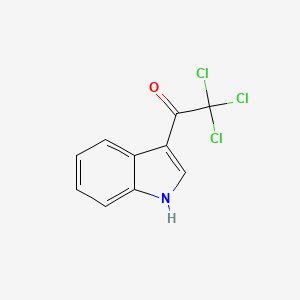![molecular formula C14H22N2O2 B1332820 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine CAS No. 401802-32-2](/img/structure/B1332820.png)
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-(3-methoxy-phenoxy)-propyl group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine typically involves the reaction of 3-(3-methoxy-phenoxy)-propyl bromide with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperazine ring, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: In proteomics research, this compound is used to study protein interactions and functions.
Medicine: Although not used directly as a therapeutic agent, derivatives of this compound are being explored for their potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can be compared to other similar compounds, such as:
Phenoxy acetic acid derivatives: These compounds share the phenoxy group but differ in their overall structure and functional groups.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)-piperazine and 1-(2-methoxyethyl)-piperazine have similar structures but different substituents.
The uniqueness of this compound lies in its specific combination of the phenoxy and piperazine groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHJPPXYZRKQBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)
![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)
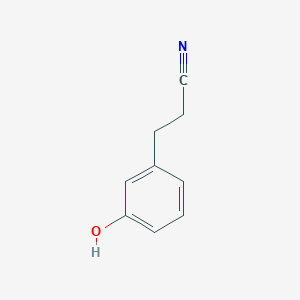
acetic acid](/img/structure/B1332749.png)
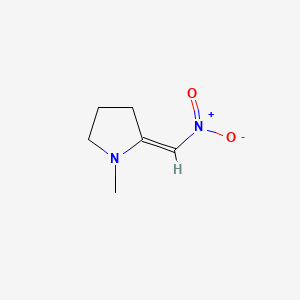
![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

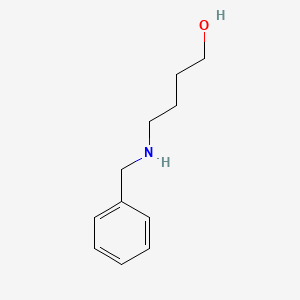

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)
